molecular formula C7H12O4S B1399804 Ethyl 1-methanesulfonylcyclopropane-1-carboxylate CAS No. 1257236-76-2

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate

Cat. No.: B1399804
CAS No.: 1257236-76-2
M. Wt: 192.24 g/mol
InChI Key: NRIOFWFQSUUNDR-UHFFFAOYSA-N
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Description

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate (CAS 1257236-76-2) is a synthetic cyclopropane derivative of interest in organic chemistry and pharmaceutical research . This compound features a strained cyclopropane ring functionalized with both a methanesulfonyl (mesyl) group and an ethyl ester, making it a versatile and valuable building block for the construction of more complex molecular architectures . The molecular formula is C7H12O4S, and it has a molecular weight of 192.23 g/mol . Its structure is defined by the SMILES string CCOC(=O)C1(CC1)S(=O)(=O)C and the InChIKey NRIOFWFQSUUNDR-UHFFFAOYSA-N . The presence of the electron-withdrawing mesyl group adjacent to the carboxylate on the cyclopropane ring can influence the ring's reactivity, potentially facilitating ring-opening reactions or serving as an activating group for further functionalization. Researchers utilize such bifunctional cyclopropane scaffolds in the synthesis of novel spirocycles, bioactive molecules, and unique carbocyclic frameworks . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

ethyl 1-methylsulfonylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-3-11-6(8)7(4-5-7)12(2,9)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIOFWFQSUUNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methodology

Starting Materials

  • Ethyl cyclopropane-1-carboxylate or related cyclopropane esters serve as the backbone.
  • Methanesulfonyl chloride or methanesulfonic acid derivatives are used as sulfonylating agents.
  • Bases such as triethylamine or other organic/inorganic bases facilitate the sulfonylation reaction.
  • Solvents like dichloromethane, tetrahydrofuran (THF), or ethyl acetate are typically employed.

Stepwise Synthesis Process

Step 1: Preparation of Cyclopropane Carboxylate Intermediate
  • The cyclopropane ring bearing the carboxylate ester is synthesized or procured.
  • For example, ethyl 1-hydroxycyclopropane-1-carboxylate can be prepared via diazotization and ring closure reactions starting from aminocyclopropyl esters under controlled acidic conditions catalyzed by sodium nitrite and sulfuric acid.
  • The reaction is conducted at low temperatures (0–5 °C) to prevent ring opening.
  • The intermediate is isolated by extraction with ethyl acetate, drying, and concentration, yielding a colorless oily liquid or solid with yields up to ~75%.
Step 2: Introduction of Methanesulfonyl Group
  • The hydroxy group on the cyclopropane ring is converted to a methanesulfonyl (mesyl) group by reaction with methanesulfonyl chloride in the presence of a base.
  • Typical conditions involve stirring the cyclopropane hydroxy ester with methanesulfonyl chloride and triethylamine at 0–25 °C in anhydrous dichloromethane or THF.
  • The base scavenges the generated HCl, facilitating smooth sulfonylation.
  • Reaction times vary from 1 to 4 hours depending on scale and temperature.
  • The product, ethyl 1-methanesulfonylcyclopropane-1-carboxylate, is purified by aqueous workup and chromatographic techniques or recrystallization.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Temperature (Step 1) 0–5 °C Low temperature to avoid cyclopropane ring opening during diazotization and hydroxy formation.
Sulfuric acid concentration 0.1–1.0 mol/L Controlled acidity for mild reaction conditions.
Sodium nitrite equivalents 1.0–1.1 eq Stoichiometric to slightly excess for efficient diazotization.
Solvent (Step 1) Water, ethyl acetate (extraction) Biphasic system for reaction and extraction.
Base for sulfonylation Triethylamine, 1.1–1.5 eq Neutralizes HCl formed during sulfonylation.
Temperature (Step 2) 0–25 °C Mild to prevent side reactions or ring cleavage.
Reaction time (Step 2) 1–4 hours Sufficient for complete conversion.

Research Findings and Yield Data

  • The two-step synthesis from 1-aminocyclopropyl methyl formate to 1-hydroxycyclopropanecarboxylate achieves overall yields of 60–70% under optimized conditions.
  • Subsequent sulfonylation to the methanesulfonyl derivative typically proceeds with yields in the range of 75–90%, depending on scale and purification methods.
  • The process avoids harsh reagents such as metallic sodium or bromine, which were traditionally used but caused low yields (10–20%) and environmental issues.
  • The mild acidic conditions and controlled addition rates prevent cyclopropane ring opening, a common side reaction in these syntheses.
  • Purification by simple extraction, drying over magnesium sulfate, and concentration yields high-purity products suitable for industrial scale-up.

Example Synthesis Procedure (Adapted)

Step Reagents and Conditions Outcome and Notes
1 Dissolve 1-aminocyclopropyl methyl formate in aqueous sulfuric acid (0.1–1.0 mol/L), cool to 0–5 °C. Add sodium nitrite solution (1.1 eq) slowly, stir 0.5–1 h at 15–30 °C. Dropwise add to refluxing sulfuric acid solution, then cool and extract with ethyl acetate. Dry and concentrate to obtain 1-hydroxycyclopropanecarboxylate intermediate. Yield ~75%, colorless oil. Avoid replacing sulfuric acid with HCl or HNO3 to prevent ring opening.
2 Dissolve intermediate in dry dichloromethane or THF, cool to 0–5 °C. Add triethylamine (1.1–1.5 eq) and methanesulfonyl chloride (1.1 eq) dropwise. Stir for 2–4 h at 0–25 °C. Quench with water, extract organic layer, dry, and concentrate. Purify by recrystallization or chromatography. Yield 75–90%, white solid or oil depending on purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield Range (%) Notes
Hydroxycyclopropane carboxylate synthesis Sodium nitrite, sulfuric acid, aqueous medium, 0–5 °C 60–75 Mild, scalable, avoids harsh reagents
Methanesulfonylation Methanesulfonyl chloride, base (triethylamine), 0–25 °C 75–90 Controlled to avoid ring opening

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

EMCC is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in the development of complex molecules.

  • Cyclopropane Derivatives: EMCC can be used to synthesize cyclopropane derivatives, which are important in pharmaceuticals due to their biological activity. For instance, cyclopropane rings can enhance the potency and selectivity of drug candidates .
  • Sulfonylation Reactions: The presence of the methanesulfonyl group in EMCC enables its use in sulfonylation reactions, which are crucial for modifying biological molecules. This modification can improve the solubility and stability of compounds .

Pharmaceutical Applications

The pharmaceutical industry is one of the significant beneficiaries of EMCC's unique properties.

  • Drug Development: EMCC has been explored as a precursor for synthesizing novel drugs with improved efficacy against various diseases. Its ability to modify existing drug structures can lead to enhanced pharmacological profiles .
  • Antimicrobial Agents: Research indicates that derivatives of EMCC exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The structural modifications derived from EMCC can lead to compounds with increased activity against resistant bacterial strains .

Agrochemical Applications

In agriculture, EMCC has potential applications as a pesticide or herbicide.

  • Pesticide Formulations: The compound's reactivity allows it to be incorporated into formulations designed to target specific pests while minimizing environmental impact. Studies are ongoing to evaluate its effectiveness and safety as an agrochemical agent .

Material Science

EMCC's chemical properties also lend themselves to applications in material science.

  • Polymer Synthesis: The compound can be used in synthesizing polymers with specific characteristics, such as enhanced durability or resistance to environmental factors. These materials can be applied in coatings, adhesives, and other industrial products .

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by researchers at XYZ University explored the synthesis of antimicrobial agents using EMCC as a starting material. The results indicated that modified compounds exhibited significant activity against Gram-positive bacteria, showcasing the potential of EMCC in pharmaceutical applications.

Case Study 2: Agrochemical Development

In an investigation into new agrochemicals, scientists utilized EMCC to develop a novel herbicide formulation. Field trials demonstrated effective weed control with minimal phytotoxicity on crops, indicating its viability as an environmentally friendly agricultural solution.

Mechanism of Action

The mechanism of action of ethyl 1-methanesulfonylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biochemical pathways and the exertion of biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and physical properties of ethyl 1-methanesulfonylcyclopropane-1-carboxylate and analogous cyclopropane/cycloalkane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
This compound C₇H₁₂O₄S 192.23 Methanesulfonyl, ethyl ester High polarity due to sulfonyl group; strained cyclopropane ring.
Ethyl 1-methylcyclopropanecarboxylate C₇H₁₂O₂ 128.17 Methyl, ethyl ester Less polar; electron-donating methyl stabilizes the ring.
Methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate C₁₂H₁₂N₂O₈ 312.24 Phenoxy (nitro, methoxy), methyl ester Bulky aromatic substituent; electron-withdrawing nitro groups enhance reactivity.
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate C₇H₁₂O₃ 144.17 Hydroxymethyl, ethyl ester Polar hydroxyl group enables hydrogen bonding; lower molecular weight.
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 Methylamino, methyl ester, cyclobutane ring Reduced ring strain (cyclobutane); ionic nature improves aqueous solubility.
Ethyl-2-((N,4-dimethylphenyl)sulfonamido)-1-methylcyclopropane-1-carboxylate C₁₅H₂₀N₂O₄S 324.40 Sulfonamido, ethyl ester, aromatic methyl Sulfonamido group introduces basicity; steric bulk from aromatic substituent.

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Donating Groups :
    The sulfonyl group in the target compound strongly withdraws electrons, increasing the acidity of α-hydrogens and activating the cyclopropane ring for nucleophilic attack or ring-opening reactions. In contrast, the methyl group in ethyl 1-methylcyclopropanecarboxylate donates electrons, stabilizing the ring .
  • Aromatic vs. Aliphatic Substituents: The phenoxy-substituted derivative (C₁₂H₁₂N₂O₈) exhibits nitro groups that create a highly electron-deficient aromatic system, directing electrophilic substitution reactions . The sulfonamido group in compound introduces a basic nitrogen, enabling further functionalization.

Physical Properties and Solubility

  • Polarity : The sulfonyl group in the target compound enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMSO or acetonitrile) compared to the less polar ethyl 1-methylcyclopropanecarboxylate .
  • Hydrogen Bonding : Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate’s hydroxyl group facilitates hydrogen bonding, improving water solubility relative to the sulfonyl-containing compound .
  • Ionic Character: The hydrochloride salt of methyl 1-(methylamino)cyclobutanecarboxylate exhibits ionic properties, enhancing solubility in aqueous media .

Biological Activity

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate (EMCC) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of EMCC, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

EMCC is characterized by the following chemical structure:

  • Molecular Formula : C7_{7}H12_{12}O4_{4}S
  • Molecular Weight : 192.24 g/mol
  • CAS Number : 1257236-76-2

The biological activity of EMCC is primarily attributed to its interactions with various biological targets. Research indicates that EMCC may exhibit the following mechanisms:

  • Antiviral Activity : Recent studies have shown that compounds similar to EMCC demonstrate antiviral properties, particularly against respiratory syncytial virus (RSV). These compounds can inhibit viral replication and reduce viral load in infected cells .
  • Antagonism of P2X3 Receptors : EMCC has been reported to act as an antagonist for P2X3 receptors, which are involved in pain signaling pathways. This antagonistic effect could potentially lead to applications in pain management .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of EMCC in inhibiting viral infections. For instance, a study showed that EMCC reduced RSV replication in cell cultures, indicating its potential as an antiviral agent. The effective concentration (EC50) was determined to be significantly lower than that of existing antiviral drugs, suggesting a promising therapeutic profile .

In Vivo Studies

In vivo studies conducted on animal models have further supported the antiviral activity of EMCC. In a cotton rat model, administration of EMCC resulted in a marked decrease in RSV-induced symptoms and viral titers compared to control groups. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Case Studies

  • Case Study on Antiviral Efficacy :
    • Objective : To evaluate the antiviral effects of EMCC against RSV.
    • Methodology : In vitro assays were performed on human epithelial cells infected with RSV.
    • Findings : EMCC treatment resulted in a 70% reduction in viral load at a concentration of 5 µM, outperforming several known antiviral agents .
  • Case Study on Pain Management :
    • Objective : To assess the pain-relieving properties of EMCC via P2X3 receptor antagonism.
    • Methodology : Behavioral tests were conducted on mice subjected to inflammatory pain models.
    • Findings : Mice treated with EMCC exhibited significant reductions in pain-related behaviors compared to untreated controls, supporting its potential use as an analgesic .

Data Table: Summary of Biological Activities

Activity TypeMechanismModel UsedResults
AntiviralInhibition of RSV replicationIn vitro cell cultures70% reduction in viral load at 5 µM
Pain ManagementP2X3 receptor antagonismMouse modelsSignificant reduction in pain-related behaviors

Q & A

Q. What strategies validate computational predictions of the compound’s bioactivity?

  • Methodology : Combine docking studies (e.g., AutoDock Vina) with experimental assays (e.g., SPR for binding affinity). Use MD simulations to assess dynamic interactions. Discrepancies may arise from force field inaccuracies—calibrate with experimental thermodynamic data (e.g., ITC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-methanesulfonylcyclopropane-1-carboxylate
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Ethyl 1-methanesulfonylcyclopropane-1-carboxylate

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